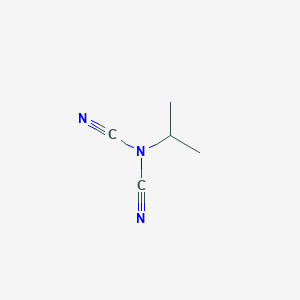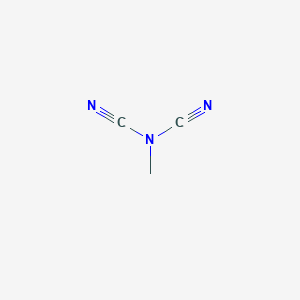![molecular formula C6H10N8 B8047435 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine CAS No. 7408-98-2](/img/structure/B8047435.png)
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine is a complex organic compound belonging to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
The synthesis of 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include:
Thiourea Derivatives: Using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts.
S-Methylisothiourea: Employing S-methylisothiourea as a guanidylating agent, which has proven to be efficient.
Cyanamides: Reacting cyanamides with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry.
Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, forming a variety of heterocyclic compounds.
Cycloaddition Reactions: The compound’s cyano groups can undergo [3 + 2] and [2 + 2 + 2] cycloadditions, leading to the formation of five- and six-membered ring heterocycles.
Condensation Reactions: The active hydrogen atoms on the compound can take part in condensation reactions, forming new bonds and complex structures.
Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various metal catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The compound’s ability to form hydrogen bonds and its high basicity contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine can be compared with other guanidine derivatives such as:
Cimetidine: A histamine-II receptor antagonist with a similar guanidine core.
Pinacidil: An anti-hypertensive agent that opens potassium channels.
CHS 828: A pyridyl cyanoguanidine with potent anti-tumor activity.
What sets this compound apart is its unique structure with multiple cyano groups, which enhances its reactivity and potential for forming diverse heterocyclic compounds.
Properties
IUPAC Name |
2-[2-[[amino-(cyanoamino)methylidene]amino]ethyl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N8/c7-3-13-5(9)11-1-2-12-6(10)14-4-8/h1-2H2,(H3,9,11,13)(H3,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOFAZMSTGKJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NC#N)N=C(N)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50824935 |
Source


|
| Record name | N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50824935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7408-98-2 |
Source


|
| Record name | N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50824935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
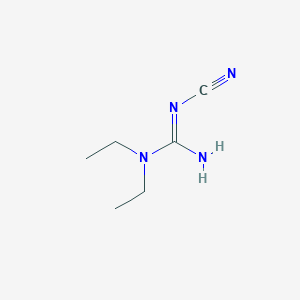
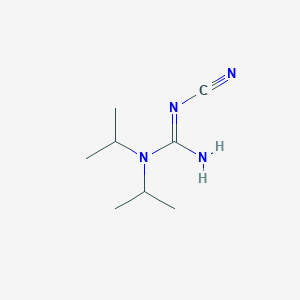
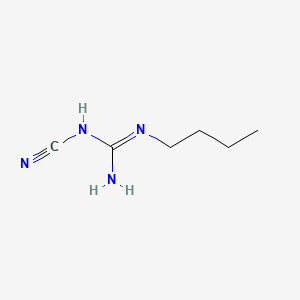
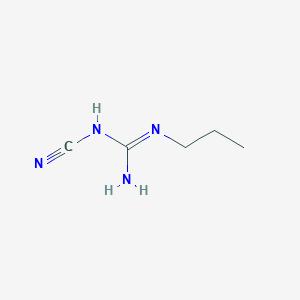

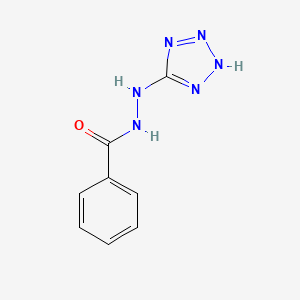
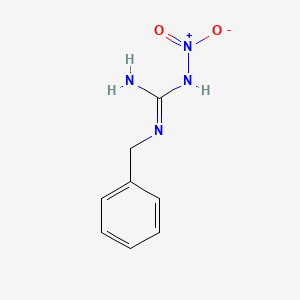

![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)
